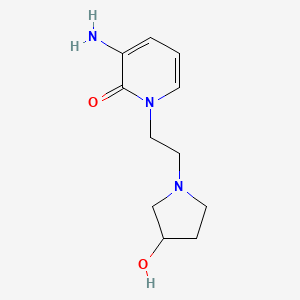

3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one

Description

3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a 3-amino substituent on the pyridinone core and a 3-hydroxypyrrolidinylethyl chain at the N1 position. The 3-amino group enhances hydrogen-bonding capacity, while the 3-hydroxypyrrolidinylethyl side chain contributes to solubility and target interaction via its hydroxyl and amine moieties.

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-amino-1-[2-(3-hydroxypyrrolidin-1-yl)ethyl]pyridin-2-one |

InChI |

InChI=1S/C11H17N3O2/c12-10-2-1-4-14(11(10)16)7-6-13-5-3-9(15)8-13/h1-2,4,9,15H,3,5-8,12H2 |

InChI Key |

XEHALXGBJYGCAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)CCN2C=CC=C(C2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino group and the hydroxypyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyridin-2(1H)-one Derivatives

*Calculated based on molecular formula.

Key Observations :

- The N1 substituent significantly impacts solubility and target binding. For example, the 3-hydroxypyrrolidinylethyl group in the target compound provides hydrogen-bonding sites, whereas benzyl (5o) or methoxyethyl groups enhance lipophilicity.

- C3 substituents like amino (target compound) or benzimidazole influence enzyme inhibition profiles. Amine-containing groups improve IGF-1R inhibition , while amino groups enhance hydrogen bonding for kinase targets .

Key Observations :

- Kinase Inhibition: The dimethylaminoethyl group in compound 36 enhances c-Src binding, while the target compound’s hydroxypyrrolidine may favor interactions with polar kinase domains.

- Antiviral Activity: Pyridinone-UC781 hybrids with nitro groups at C3 show high HIV RT inhibition, suggesting the target compound’s 3-amino group could be optimized for similar efficacy.

Q & A

Q. What synthetic routes are effective for synthesizing 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Amine alkylation : Reacting 3-hydroxypyrrolidine with a bromoethylpyridinone precursor in polar solvents (e.g., ethanol/methanol) under reflux (60–80°C) for 12–24 hours .

- Reductive amination : Using sodium cyanoborohydride or catalytic hydrogenation to stabilize intermediates .

- Protection/deprotection strategies : For sensitive functional groups like the amino moiety, tert-butoxycarbonyl (Boc) protection is recommended .

Optimization includes adjusting solvent polarity, temperature, and stoichiometry of reactants to minimize byproducts. For example, excess 3-hydroxypyrrolidine (1.2–1.5 eq) improves yield .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the pyridinone ring (δ 6.0–7.5 ppm for aromatic protons) and hydroxypyrrolidine (δ 3.5–4.5 ppm for hydroxyl and adjacent CH2 groups) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid (TFA) to assess purity (>98%) .

- Mass spectrometry (HRMS) : Confirm molecular weight (calc. for C11H16N3O2: 230.12 g/mol) with ESI+ mode .

Q. What are the key considerations in designing stability studies for this compound under various pH and temperature conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions (pH < 3) may hydrolyze the pyrrolidine ring .

- Thermal stability : Store at 4°C, -20°C, and 25°C for 1–6 months. Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions above 150°C .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s three-dimensional conformation?

Methodological Answer:

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data .

- Refinement with SHELXL : Apply twin refinement if merohedral twinning is detected (e.g., BASF parameter > 0.3). The hydroxypyrrolidine moiety often exhibits chair conformations, confirmed by anisotropic displacement parameters .

- Validation : Check using PLATON for missed symmetry or solvent-accessible voids .

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibitory activity, and how should IC50 values be interpreted?

Methodological Answer:

- Kinase inhibition assay : Incubate recombinant c-Src kinase with 10 μM ATP, 1–100 μM compound, and a fluorescent peptide substrate (e.g., Omnia™ Kinase Assay Kit). Measure phosphorylation via fluorescence quenching .

- IC50 determination : Use GraphPad Prism for sigmoidal dose-response curves. For example, pyridinone derivatives with dimethylaminoethyl groups (e.g., compound 36) show IC50 values of 12.5 μM, indicating substituent-dependent potency .

| Compound | c-Src IC50 (μM) | Key Substituents |

|---|---|---|

| 36 | 12.5 | Dimethylaminoethyl |

| 38 | 19.9 | Methoxybenzoyl |

| 45 | 20.1 | Hydroxyethyl |

Q. How do molecular dynamics simulations contribute to understanding the compound’s interaction with HIV-1 reverse transcriptase?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to the non-nucleoside inhibitor pocket (NNIBP). The pyridinone ring forms π-π interactions with Trp229, while the hydroxypyrrolidine hydrogen-bonds with Lys101 .

- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability. RMSD values >2.0 Å suggest conformational flexibility in the NNIBP .

Q. How should researchers address discrepancies in biological activity between in vitro and cell-based assays?

Methodological Answer:

- Permeability testing : Use Caco-2 monolayers to measure Papp (apparent permeability). Low permeability (<1 × 10⁻⁶ cm/s) may explain reduced cell-based activity .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Add inhibitors like 1-aminobenzotriazole if metabolism is observed .

Q. What strategies enhance metabolic stability without compromising target affinity?

Methodological Answer:

Q. How can resistance mutation studies (e.g., CA-I201V in HIV maturation) inform analog development?

Methodological Answer:

- Site-directed mutagenesis : Introduce CA-I201V into recombinant Gag polyprotein. Test compound binding via surface plasmon resonance (SPR); a >10-fold reduction in affinity suggests resistance .

- Analog screening : Prioritize derivatives with hydrogen bonds to conserved residues (e.g., Asn57) to bypass mutation effects .

Q. Which solvent systems and column types optimize purification via flash chromatography?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.